molecular formula C15H15N B142631 1-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 22990-19-8

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B142631
CAS No.: 22990-19-8
M. Wt: 209.29 g/mol
InChI Key: PRTRSEDVLBBFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (1-Ph-THIQ) is a chiral tetrahydroisoquinoline derivative characterized by a phenyl substituent at the 1-position of the isoquinoline scaffold. It serves as a critical intermediate in synthesizing solifenacin, a potent antimuscarinic agent used to treat overactive bladder syndrome . Industrially, 1-Ph-THIQ is synthesized via a three-step process involving acylation of β-phenylethylamine, cyclization with polyphosphoric acid, and reduction of the intermediate dihydroisoquinoline . Its enantioselective preparation often employs resolution using d-(−)-tartaric acid, followed by racemization protocols to recycle undesired enantiomers, enhancing cost-efficiency in large-scale production .

Preparation Methods

1-Phenyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common synthetic route involves the condensation of benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide to form N-(2-phenethyl)benzamide. This intermediate is then cyclized using phosphorus pentoxide and phosphorus trichloride in a benzene solvent to yield 1-phenyl-3,4-dihydroisoquinoline. Finally, reduction with hydroboron in an alcohol solvent produces this compound . Industrial production methods often focus on optimizing these steps to increase yield and reduce environmental impact.

Chemical Reactions Analysis

1-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include substituted isoquinolines and dihydroisoquinolines .

Scientific Research Applications

Pharmaceutical Development

1-Phenyl-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it is involved in the production of Solifenacin, an antimuscarinic agent used to treat overactive bladder (OAB). Solifenacin was approved by the FDA in 2004 and is marketed under the brand name Vesicare . The synthesis of IQL simplifies the production process for Solifenacin and enhances its efficacy by providing a specific pharmacological profile.

Neurological Research

The compound has been identified as a lead for developing drugs targeting neurological disorders. In vitro studies indicate that this compound inhibits human serum dopamine β-hydroxylase, an enzyme implicated in Parkinson's disease . This inhibition may help elucidate the role of this enzyme in neurodegenerative conditions and aid in developing potential therapeutic agents.

Cancer Research

Recent studies have highlighted the potential of IQL derivatives as tubulin polymerization inhibitors, marking them as candidates for novel antitumor agents. A series of synthesized derivatives demonstrated cytotoxicity against cancer cell lines and were evaluated for their ability to inhibit tubulin polymerization . The structure-activity relationship (SAR) studies provided insights into optimizing these compounds for enhanced bioactivity.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing complex molecules with diverse functionalities. Its unique structural properties allow chemists to explore various synthetic pathways and develop new compounds with potential therapeutic benefits .

Material Science

The compound's unique properties make it suitable for applications in material science. Researchers are investigating its use in developing new materials such as polymers and coatings that can enhance durability and performance across various applications .

Case Study 1: Synthesis of Solifenacin

The synthesis of Solifenacin involves several steps where this compound plays a pivotal role. The process begins with acylating beta-phenylethylamine to generate intermediates that eventually lead to the formation of Solifenacin. This method not only streamlines production but also ensures high purity necessary for pharmaceutical applications .

Case Study 2: Tubulin Polymerization Inhibition

A study published in 2012 explored various derivatives of this compound and their effects on tubulin polymerization. The findings indicated that specific substitutions on the phenyl ring significantly influenced the compound's cytotoxicity and inhibitory activity against tubulin polymerization . This research underscores the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes and receptors, modulating biological processes. For example, it has been shown to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This inhibition can lead to altered neurotransmitter levels, affecting neurological functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-Ph-THIQ belongs to a broader class of 1-substituted tetrahydroisoquinolines, where substituents significantly influence chemical and biological properties:

Compound Key Structural Feature Notable Properties
1-Methyl-THIQ Methyl group at 1-position Endogenous neurotoxin; metabolized to neurotoxic N-methylisoquinolinium ion
1-Benzyl-THIQ Benzyl group at 1-position Limited bioactivity data; explored in synthetic chemistry contexts
6,7-Dihydroxy-THIQ Catechol groups at 6,7-positions Dopamine-derived alkaloids (e.g., salsolinols); higher cytotoxicity than 1-Ph-THIQ
Tetrahydroquinoline (THQ) Benzene fused to six-membered ring Lower reactivity in oxidation catalysis compared to THIQs

Reactivity in Catalytic Systems

In oxidation reactions, 1-Ph-THIQ exhibits steric hindrance due to its bulky phenyl group, leading to lower yields compared to less hindered analogs like indolines. For example, in a heterogeneous catalytic system, 1-Ph-THIQ provided reduced yields (Entry 15) compared to indolines (Entries 16–21) under identical conditions .

Metabolic and Pharmacokinetic Profiles

1-Ph-THIQ and its methyl analog (1-Me-THIQ) demonstrate distinct metabolic pathways:

Parameter 1-Ph-THIQ 1-Me-THIQ
Blood-Brain Barrier (BBB) Penetration High (4.5× brain/blood ratio) Similar to 1-Ph-THIQ
Major Metabolites Unchanged parent (76%), 4-hydroxy-TIQ (2.7%) Unchanged parent (72%), 4-hydroxy-1Me-TIQ (8.7%)
Neurotoxic Potential Low High (via MAO-mediated oxidation to N-methylisoquinolinium ion)

Biological Activity

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound involves several established methodologies. Common synthetic routes include:

  • Pictet-Spengler Reaction : This method involves the condensation of phenylethylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline core.
  • Bischler-Napieralski Cyclization : This approach utilizes substituted phenethylamines and phosphorus oxychloride (POCl3) to facilitate cyclization into the THIQ structure.
  • Microwave-Assisted Synthesis : Recent advancements have allowed for microwave-assisted reactions, improving yields and reducing reaction times significantly.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit notable antitumor properties. A study evaluated a series of THIQ compounds for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. Among these compounds, one derivative (5n) with specific hydroxyl and methoxy substitutions showed optimal bioactivity and was confirmed through X-ray crystallography and molecular docking studies .

CompoundStructureIC50 (nM)Activity
5nStructure250Tubulin polymerization inhibitor

Monoamine Oxidase Inhibition

Another significant biological activity of this compound is its inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds derived from THIQ have been tested for their potency against MAO-A and MAO-B isoforms. The findings suggest that certain substitutions on the THIQ scaffold enhance MAO inhibitory activity, indicating potential applications in treating mood disorders .

Steroid Mimetic Activity

Recent studies have explored the potential of THIQ derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in estrogen-dependent cancers. One compound demonstrated an IC50 value of approximately 350 nM against this enzyme. The structure-activity relationship (SAR) studies highlighted that lipophilic substitutions at specific positions on the THIQ scaffold significantly enhance inhibitory potency .

Case Study 1: Tubulin Polymerization Inhibition

In a detailed study focusing on tubulin polymerization inhibitors, researchers synthesized various THIQ derivatives and evaluated their cytotoxic effects on cancer cell lines. The study concluded that specific functional groups on the phenyl ring were crucial for enhancing cytotoxicity and inhibiting tubulin polymerization .

Case Study 2: Neuroprotective Effects

A separate investigation assessed the neuroprotective effects of THIQ compounds against neurodegenerative disorders. The results indicated that certain derivatives could mitigate oxidative stress in neuronal cells, suggesting a potential role in developing treatments for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : Two primary methods are widely used:

  • Modified Pummerer Reaction : Efficient for synthesizing 1-aryl derivatives via cyclization of sulfoxide intermediates under mild conditions, achieving high yields .
  • Pictet-Spengler Condensation : Involves α-chloro-α-phenylselenoesters and N-sulfonyl-phenethylamines, enabling stereochemical control .
    Alternative routes include reductive amination and cyclization using polyphosphoric acid (PPA) for simpler analogs .

Q. How is the structure of this compound confirmed?

  • Methodological Answer : Structural validation typically employs:

  • 1H-NMR Spectroscopy : To identify proton environments, particularly the methylene and aromatic protons .
  • Chiral HPLC or Polarimetry : For enantiomeric purity assessment in stereospecific derivatives (e.g., (S)-1-phenyl variants) .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

Q. What are the key substituent effects on tetrahydroisoquinoline reactivity?

  • Methodological Answer : Substituents at the 1-position (e.g., phenyl, alkyl) influence cyclization efficiency and stability. Electron-donating groups (e.g., methoxy) enhance electrophilic aromatic substitution during synthesis, while bulky groups may require tailored catalysts . Computational tools like DFT can predict steric and electronic effects .

Advanced Research Questions

Q. How can the Pummerer reaction be optimized for 1-phenyl derivatives?

  • Methodological Answer : Optimization strategies include:

  • Catalyst Screening : Lewis acids like BF₃·Et₂O improve cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions .
    Yield improvements (up to 85%) are reported using sulfonyl-protected intermediates .

Q. How do researchers address contradictory biological activity data in tetrahydroisoquinoline studies?

  • Methodological Answer : Contradictions often arise from:

  • Purity Variability : HPLC or GC-MS analysis ensures compound integrity before bioassays .
  • Structural Isomerism : Chiral centers (e.g., (S)- vs. (R)-configurations) significantly alter activity; enantioselective synthesis and characterization are critical .
  • Assay Conditions : Standardized protocols (e.g., MIC values for antimicrobial studies) reduce variability .

Q. What experimental designs are used to study structure-activity relationships (SAR) in 1-phenyl derivatives?

  • Methodological Answer : SAR studies involve:

  • Substituent Variation : Systematic modification of the phenyl ring (e.g., halogenation, methylation) to assess electronic effects .
  • In Vitro Assays : Cytotoxicity (MTT assay) and receptor-binding studies (e.g., opioid receptor affinity) .
  • Molecular Docking : To predict interactions with biological targets (e.g., enzymes, ion channels) .

Q. What challenges exist in the enantioselective synthesis of 1-phenyltetrahydroisoquinolines?

  • Methodological Answer : Key challenges include:

  • Chiral Induction : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) .
  • Racemization Risk : Mild reaction conditions (low heat, non-acidic media) preserve stereochemical integrity .
  • Analytical Validation : Circular dichroism (CD) or X-ray crystallography confirm absolute configuration .

Q. How are bifunctional tetrahydroisoquinoline derivatives synthesized and characterized?

  • Methodological Answer : Bifunctional derivatives (e.g., 4,4'-phenylenediamine-linked analogs) require:

  • Stepwise Coupling : Ullmann or Suzuki-Miyaura reactions to attach functional groups .
  • Spectroscopic Profiling : 13C-NMR and IR spectroscopy to confirm bond formation .
  • Thermogravimetric Analysis (TGA) : To assess stability for applications in materials science .

Properties

IUPAC Name

1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22990-19-8
Record name 1,2,3,4-Tetrahydro-1-phenylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022990198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22990-19-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Phenyl-1,2,3,4-tetrahydroisoquinoline
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.